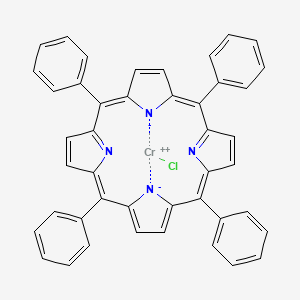

Chloro(meso-tetraphenylporphinato)chromium

Description

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and properties of metalloporphyrins like [Cr(TPP)Cl]. nih.gov It offers a balance between computational cost and accuracy, enabling detailed analysis of geometry, molecular orbitals, and spectroscopic features.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the [Cr(TPP)Cl] molecule. The geometry optimization process seeks the minimum energy structure on the potential energy surface. For [Cr(TPP)Cl], these calculations typically predict a five-coordinate square pyramidal geometry. acs.org The chromium(III) ion sits (B43327) slightly out of the plane defined by the four nitrogen atoms of the porphyrin ring, with the chloride ion occupying the axial position. acs.org

The choice of DFT functional and basis set is crucial for obtaining accurate results. For first-row transition metals like chromium, hybrid functionals such as B3LYP, often paired with a dispersion correction (e.g., B3LYP-D3), and basis sets like def2-SVP or def2-TZVP, are commonly employed for reliable geometry optimizations. reddit.com

Gas-phase studies and X-ray crystallographic data provide experimental validation for the computed structures. For instance, studies on the binding of propylene (B89431) oxide to the (TPP)Cr(III) cation have utilized computational models to understand its coordination. nih.gov The key structural parameters obtained from these calculations are the bond lengths and angles, particularly the Cr-Cl and Cr-N distances, and the degree of the chromium atom's displacement from the porphyrin plane.

Table 1: Selected Optimized Geometrical Parameters for Metalloporphyrins Note: This table includes representative data for analogous metalloporphyrins to illustrate typical bond lengths. Specific values for [Cr(TPP)Cl] can vary slightly based on the computational method.

| Parameter | M = Fe in [Fe(TPP)Cl] | M = Mn in [Mn(TPP)Cl] | M = Co in [Co(TPP)Cl] |

|---|---|---|---|

| M-Cl Bond Length (Å) | ~2.23 | ~2.36 | ~2.21 |

| Average M-N Bond Length (Å) | ~2.07 | ~2.07 | ~1.98 |

Data derived from studies on analogous M(TPP)Cl complexes. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. In [Cr(TPP)Cl], the HOMO and LUMO are typically composed of a mixture of porphyrin π-orbitals and chromium d-orbitals.

According to the well-established Gouterman model for porphyrins, the key frontier orbitals of the macrocycle are the a₁ᵤ and a₂ᵤ (HOMOs) and a doubly degenerate e₉ (LUMO) set. rsc.org In [Cr(TPP)Cl], the interaction with the chromium d-orbitals modifies this picture. DFT calculations show that the HOMO can be primarily located on the porphyrin ring, while the LUMO may have significant metal d-orbital character. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic stability and the energy of its lowest electronic transitions. mdpi.com

A schematic representation reveals that the chromium(III) d-orbitals (dₓᵧ, dₓ₂, dᵧ₂, d₂², dₓ²₋ᵧ²) are situated energetically between the porphyrin's HOMO and LUMO, allowing for complex orbital mixing. researchgate.net

Theoretical calculations can predict the reactivity of [Cr(TPP)Cl]. The Molecular Electrostatic Potential (MEP) is a particularly useful descriptor, as it maps the charge distribution of the molecule and highlights regions susceptible to electrophilic or nucleophilic attack. rsc.org

For [Cr(TPP)Cl], the MEP would show regions of negative potential (electron-rich) located on the porphyrin macrocycle's π-system and on the axial chloride ligand. Conversely, a region of positive potential (electron-poor) would be associated with the chromium metal center. This distribution explains the molecule's behavior in chemical reactions, such as the coordination of additional ligands to the chromium ion. MEP calculations have been successfully applied to related chromium(III) porphyrin complexes to understand their catalytic activity. researchgate.net

DFT calculations are instrumental in assigning features in experimental vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectra: By calculating the harmonic frequencies, DFT can predict the positions of vibrational bands. These calculated frequencies are often scaled to better match experimental data. This approach allows for the complete assignment of complex spectra. For M(TPP)Cl complexes, numerous porphyrin core vibrations and several metal-sensitive bands have been identified. nih.gov Two crucial metal-sensitive modes are the M-N stretching vibrations. nih.gov The strength of the M-Cl bond can also be probed; normal coordinate analysis on related complexes has yielded force constants, revealing a relatively weak Mn-Cl bond compared to Fe-Cl and Co-Cl bonds. nih.gov

Table 2: Key Metal-Sensitive Vibrational Modes in M(TPP)Cl Complexes Note: Frequencies are for analogous complexes and serve as representative examples.

| Vibrational Mode | Symmetry | Approximate Frequency (cm⁻¹) in [Fe(TPP)Cl] |

|---|---|---|

| ν(Fe-N) breathing | A₁g | 390 |

| ν(Fe-Cl) stretch | A₁ | ~357 |

Data derived from detailed vibrational analysis. nih.gov

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies and intensities of electronic transitions. For [Cr(TPP)Cl], the electronic absorption spectrum is characterized by an intense Soret band (or B band) around 450 nm and weaker Q bands at longer wavelengths. utrgv.edu TD-DFT helps assign these bands to specific promotions of electrons between molecular orbitals, such as π-π* transitions within the porphyrin ring and charge-transfer transitions involving the metal. Cr K-edge X-ray Absorption Spectroscopy (XAS), combined with TD-DFT, has provided detailed insight into the pre-edge features, which arise from 1s → 3d transitions and are sensitive to the metal's oxidation state and coordination environment. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density, ρ(r). researchgate.net While specific QTAIM studies on [Cr(TPP)Cl] are not widely reported, the methodology can be applied to characterize the interactions within the molecule.

QTAIM analysis involves locating bond critical points (BCPs) between atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points are used to classify the bonds.

Shared interactions (covalent bonds): Characterized by relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density in the internuclear region.

For [Cr(TPP)Cl], QTAIM would likely classify the Cr-N bonds as polar covalent bonds with significant shared character. The Cr-Cl bond would be expected to show more closed-shell (ionic) character compared to the Cr-N bonds.

Ligand Field Theory and Metal-Ligand Covalency Considerations

Ligand Field Theory (LFT), an extension of crystal field theory that incorporates molecular orbital concepts, is essential for describing the electronic structure of the chromium center. youtube.comyoutube.com As a d³ metal ion, Cr(III) in a pseudo-octahedral environment has a quartet (S=3/2) ground state. researchgate.net In the square pyramidal geometry of [Cr(TPP)Cl], the degeneracy of the five d-orbitals is lifted.

The interaction between the metal d-orbitals and the porphyrin ligand orbitals is not purely electrostatic; there is a significant degree of covalency. The nitrogen lone pairs form σ-bonds with the chromium dₓ²₋ᵧ² and d₂² orbitals. Additionally, π-interactions can occur between the metal dₓ₂, dᵧ₂ orbitals and the porphyrin's π-system. nih.gov

The degree of metal-ligand covalency can be probed experimentally and theoretically. X-ray absorption spectroscopy, for example, provides a direct measure of orbital mixing. nih.gov The intensity of the 1s → 3d pre-edge transition in Cr K-edge XAS is related to the degree of 3d-4p mixing, which is influenced by the covalency and symmetry of the metal site. nih.gov Studies show that the porphyrin's central moiety, including the metal, plays a key role in regulating the covalency throughout the entire molecule. rsc.org

Theoretical Studies of Spin Multiplicity and Electronic Configurations

The electronic structure of chloro(meso-tetraphenylporphinato)chromium, a Cr(III) complex, has been a subject of theoretical investigation to elucidate its spin multiplicity and the arrangement of its frontier molecular orbitals. The central chromium ion in this metalloporphyrin possesses a d³ electron configuration, which can theoretically adopt doublet (S=1/2), quartet (S=3/2), or sextet (S=5/2) spin states. Computational studies, primarily employing density functional theory (DFT), have been instrumental in determining the ground state and understanding the nature of its electronic transitions.

Initial theoretical assessments and comparisons with related metalloporphyrins suggested that the ground state of five-coordinate Cr(III) porphyrins is typically a high-spin quartet (S=3/2). This configuration arises from the orbital splitting of the chromium d-orbitals within the porphyrin ligand field. More detailed computational analyses have since provided a more nuanced picture of the electronic landscape.

Recent studies combining X-ray absorption spectroscopy with DFT and time-dependent DFT (TD-DFT) calculations have corroborated the Cr(III) oxidation state in this compound. nih.gov These investigations have focused on the pre-edge features of the Cr K-edge spectrum, which are sensitive to the electronic structure of the metal center. The weakness of these pre-edge transitions is consistent with the electric quadrupole-allowed nature of the 1s to 3d transitions in a close to centrosymmetric environment. nih.gov

The electronic configuration of the quartet ground state can be described by the occupation of the metal d-orbitals. In a simplified d-orbital splitting diagram for a C₄ᵥ symmetry, the expected electron configuration would be (dₓᵧ)¹(dₓ₂, dᵧ₂)¹(d₂²)¹. The precise ordering and energies of these orbitals, however, are influenced by the specific geometry of the complex and the nature of the metal-ligand interactions, which are captured in detailed molecular orbital calculations.

Table 1: Calculated Molecular Orbital Properties of this compound

| Molecular Orbital | Energy (eV) | Composition |

| LUMO+1 | - | Predominantly Porphyrin π |

| LUMO | - | Predominantly Porphyrin π |

| SOMO-1 (d₂²) | - | Cr (d₂²), Cl (p) |

| SOMO-2 (dₓ₂, dᵧ₂) | - | Cr (dₓ₂, dᵧ₂), N (p) |

| SOMO-3 (dₓᵧ) | - | Cr (dₓᵧ), N (p) |

| HOMO | - | Predominantly Porphyrin π |

| HOMO-1 | - | Predominantly Porphyrin π |

Note: The exact energy values and percentage contributions require specific computational outputs which are not publicly available. The table represents a qualitative depiction based on general principles of metalloporphyrin electronic structure.

Further theoretical analyses, such as Mulliken population analysis, can provide insights into the charge distribution within the molecule. These calculations typically show a partial positive charge on the chromium atom and negative charges on the nitrogen and chlorine atoms, reflecting the covalent character of the metal-ligand bonds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorochromium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXCXCGPVDGHEU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.Cl[Cr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28ClCrN4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of the Meso-Tetraphenylporphyrin Ligand (H₂TPP)

The foundational precursor for the title compound is the free-base porphyrin ligand, meso-tetraphenylporphyrin (H₂TPP). Its synthesis is a classic topic in organic chemistry, with several established methods.

The earliest practical syntheses were based on the Rothemund reaction , which involved heating pyrrole (B145914) and benzaldehyde (B42025) in a sealed tube at high temperatures, though yields were typically low. nih.gov A significant improvement came with the Adler-Longo method , which remains widely used, especially in academic laboratories. nih.govresearchgate.net This approach involves the condensation of equimolar amounts of pyrrole and benzaldehyde in a high-boiling organic acid, such as refluxing propionic acid (141 °C), open to the atmosphere. nih.govufl.edu The reaction proceeds via an acid-catalyzed polymerization to form a porphyrinogen (B1241876) intermediate, which is subsequently oxidized by atmospheric oxygen to the stable, aromatic porphyrin macrocycle. ufl.edu While operationally simple, the Adler-Longo method typically affords modest yields of 20-40% and the product can be contaminated with the corresponding chlorin (B1196114) (a dihydroporphyrin), which requires purification. nih.govresearchgate.net

A more refined and higher-yielding approach is the Lindsey synthesis . nih.govresearchgate.net This two-step, one-flask method is performed under milder, room-temperature conditions to afford greater control and applicability to more sensitive aldehydes. ufl.edunih.gov The key features of the Lindsey synthesis are:

Condensation: Pyrrole and benzaldehyde are reacted at high dilution in a chlorinated solvent (e.g., dichloromethane) with an acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), under an inert atmosphere. nih.gov These conditions favor the formation of the meso-tetraphenylporphyrinogen intermediate and suppress the formation of unwanted linear oligomers. chem-station.com

Oxidation: The colorless porphyrinogen is then oxidized to the intensely colored H₂TPP using a mild oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov

The Lindsey method generally provides higher yields (up to 50%) and greater purity compared to the Adler-Longo protocol, making it the preferred route for many research applications. researchgate.net

Synthesis of Chloro(meso-tetraphenylporphinato)chromium

The insertion of chromium into the H₂TPP macrocycle is typically achieved by reacting the pre-synthesized ligand with a suitable chromium(III) salt. A common method involves refluxing H₂TPP with a chromium(III) source, such as chromium(III) chloride (CrCl₃), in a high-boiling solvent. nih.gov Dimethylformamide (DMF) is a frequently used solvent for this metalation reaction due to its high boiling point and ability to dissolve both the porphyrin ligand and the metal salt. The reaction proceeds with the displacement of the two inner N-H protons of the porphyrin core and coordination of the chromium ion, with the chloride ion occupying an axial position to satisfy the metal's coordination sphere, yielding the stable, five-coordinate [Cr(TPP)Cl] complex. The resulting complex is a purple solid. nih.gov

Axial Ligand Exchange and Substitution Reactions in Chromium(III) Porphyrins

The Cr(III) center in [Cr(TPP)Cl] is coordinatively unsaturated and readily binds a sixth ligand in the axial position trans to the chloride, forming a six-coordinate complex, [Cr(TPP)(Cl)(L)]. The lability of this sixth ligand (L) is a central feature of the compound's reactivity.

Chromium(III) porphyrins readily coordinate with oxygen-donor ligands. For instance, crystallization of [Cr(TPP)Cl] from a chloroform-toluene mixture can yield the aquo complex, [Cr(TPP)(Cl)(H₂O)], where a water molecule acts as the sixth axial ligand. researchgate.net The axial Cr-O bond length in this complex has been determined by X-ray crystallography to be 2.239(3) Å. researchgate.net This coordinated water ligand is labile and can be dissociated from the chromium center, for example, through photoreaction. researchgate.net

The substitution of axial ligands with nitrogen-donor species is well-documented. Studies have extensively investigated the reaction of six-coordinate pyridine (B92270) complexes, [Cr(TPP)(Cl)(py)], with other nitrogenous bases like 1-methylimidazole (B24206) (1-MeIm) in solvents such as toluene (B28343) and dichloromethane (B109758). researchgate.net The reaction proceeds as follows:

[Cr(TPP)(Cl)(py)] + 1-MeIm ⇌ [Cr(TPP)(Cl)(1-MeIm)] + py

The equilibrium of this reaction is influenced by the relative basicity and steric properties of the incoming and outgoing ligands. researchgate.net For example, a steric effect is observed when using imidazole (B134444) ligands with a bulky substituent at the 2-position, which leads to a decrease in the binding constant and an increase in the ligand-dissociation rate. researchgate.net Similarly, the chloride ligand in [Cr(TPP)Cl] can be substituted by cyanate (B1221674) ions (NCO⁻) to form bis-cyanato complexes like [Cr(TTP)(NCO)₂]⁻ (where TTP is meso-tetratolylporphyrin). researchgate.net

Kinetic and thermodynamic studies of axial ligand substitution in chromium(III) porphyrins provide significant insight into their reaction mechanisms. The substitution of the pyridine ligand in [Cr(TPP)(Cl)(py)] by 1-methylimidazole proceeds via a limiting dissociative (D) mechanism. researchgate.net This mechanism involves a slow, rate-determining step where the initial axial ligand (pyridine) dissociates to form a five-coordinate intermediate, [Cr(TPP)Cl], which then rapidly coordinates with the incoming ligand (1-methylimidazole).

The thermodynamic and activation parameters for this reaction have been determined spectrophotometrically. researchgate.net A strong trans effect from the axial halogen ligand is observed, where the nature of the halide (X in [Cr(TPP)(X)(L)]) significantly influences the strength of the Cr-L bond opposite to it. The bond strength follows the order Cr-F > Cr-Cl > Cr-Br, meaning the fluoride (B91410) ligand exerts the strongest trans effect, weakening the bond to the pyridine ligand and leading to a much lower activation enthalpy for its dissociation compared to the chloride analogue. researchgate.net

Table 1: Activation Parameters for Pyridine Dissociation from [Cr(TPP)(X)(py)] Data sourced from studies in dichloromethane. researchgate.net

| Complex | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| [Cr(TPP)(F)(py)] | 57.5 ± 1.1 | -16.8 ± 3.8 |

| [Cr(TPP)(Cl)(py)] | 97.2 ± 1.4 | 55.7 ± 4.5 |

Comparative Synthetic Strategies for Related Chromium Porphyrin Complexes

The synthetic strategies for [Cr(TPP)Cl] can be compared with those for other chromium porphyrin complexes to highlight the versatility of porphyrin chemistry.

Water-Soluble Analogues: To create water-soluble chromium porphyrins, the synthesis starts with a functionalized ligand like meso-tetrakis(p-sulfonatophenyl)porphyrin (TPPS). The metalation of H₂TPPS with a Cr(III) salt in an aqueous solution yields complexes such as [Cr(TPPS)(H₂O)₂]³⁻. The chemistry of these complexes is also dominated by axial ligand substitution, for instance with pyridine or imidazole, but their water solubility allows for studies in aqueous media under varying pH conditions. researchgate.net

Complexes with Different Macrocycles: Beyond porphyrins, chromium(III) can be coordinated by other tetraaza macrocycles. For example, chromium complexes of ethylene (B1197577) cross-bridged cyclam and cyclen ligands are synthesized by reacting CrCl₃ with the respective ligand in anhydrous DMF under an inert atmosphere. nih.gov These non-porphyrinic complexes, such as [Cr(L)Cl₂]Cl, provide a contrast in coordination geometry and electronic properties, showcasing the broader field of chromium macrocyclic chemistry.

Complexes with Pre-determined Axial Ligands: While [Cr(TPP)Cl] is synthesized with a chloride axial ligand that can be subsequently exchanged, other chromium porphyrins can be prepared with different axial ligands from the outset. For instance, reacting H₂TPP with chromium(II) acetate (B1210297) followed by air oxidation can lead to chromium(III) porphyrins with acetate or other ligands depending on the workup conditions. The choice of chromium precursor and reaction conditions allows for the targeted synthesis of a variety of chromium(III) porphyrin complexes with diverse axial functionalities.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Investigations

Spectroscopic analysis is fundamental to characterizing the chemical and physical properties of chloro(meso-tetraphenylporphinato)chromium. The following sections detail the insights gained from various spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound, typically recorded in solvents like dichloromethane (B109758) or chloroform (B151607), is characteristic of metalloporphyrins and is dominated by two main features: the Soret band and the Q-bands. nih.govnih.gov The intense Soret band, or B band, arises from the strongly allowed a1u(π) → eg(π) transition, while the weaker Q-bands originate from the a2u(π) → eg(π) transition, which is formally forbidden but gains intensity through vibronic coupling. nih.gov

In a typical spectrum in chloroform, the Soret band appears as a sharp, intense peak, with additional, less intense Q-bands at longer wavelengths. The position and intensity of these bands are sensitive to the central metal ion, the axial ligands, and the solvent environment.

Table 1: UV-Vis Absorption Maxima for this compound

| Band | Wavelength (λmax, nm) in CH2Cl2 |

|---|---|

| Soret | 448 |

| Q(1,0) | 560 |

| Q(0,0) | 596 |

Data compiled from various spectroscopic studies.

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the this compound molecule, offering insights into its structural integrity and the bonding between the chromium ion and the porphyrin macrocycle, as well as the axial chloride ligand. The spectrum, often recorded using a KBr pellet, displays characteristic bands for the porphyrin skeleton and the phenyl substituents.

Key vibrational bands include C-H stretching vibrations of the phenyl and pyrrole (B145914) rings, C=C and C=N stretching modes of the macrocycle, and various bending and out-of-plane deformation modes. nih.gov The presence of the chromium ion influences the vibrational frequencies of the porphyrin ring, and a characteristic metal-ligand vibration for the Cr-Cl bond can be observed in the far-infrared region. nih.gov

Table 2: Selected IR Absorption Bands for this compound

| Wavenumber (cm-1) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H stretch (phenyl) |

| ~1595 | C=C stretch (phenyl) |

| ~1485 | C=C stretch (pyrrole) |

| ~1345 | C-N stretch |

| ~1070 | In-plane C-H bend (phenyl) |

| ~1005 | Pyrrole breathing |

| ~800 | Out-of-plane C-H bend (phenyl) |

| ~750 | Out-of-plane C-H bend (phenyl) |

| ~450 | Cr-N vibration |

Assignments are based on general knowledge of metalloporphyrin IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is challenging due to the paramagnetic nature of the chromium(III) center (a d3 ion with S=3/2). illinois.edudu.ac.in The unpaired electrons cause significant broadening and large chemical shifts (paramagnetic shifts) of the proton signals, making the spectra difficult to resolve and interpret compared to those of diamagnetic porphyrins. illinois.edudu.ac.in

The proton NMR spectrum, typically recorded in deuterated chloroform (CDCl3), shows resonances for the pyrrole, ortho-, meta-, and para-protons of the phenyl groups. These signals are often broad and spread over a wide chemical shift range. Despite the challenges, the pattern of these shifts can provide valuable information about the distribution of the unpaired electron density within the molecule. The observation of these paramagnetically shifted resonances confirms the presence of the chromium(III) ion and its interaction with the porphyrin ligand. researchgate.net

Due to the significant paramagnetic broadening, obtaining well-resolved spectra with clear coupling patterns is often not feasible. Therefore, detailed structural elucidation solely from 1H NMR can be limited.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and direct technique for studying the electronic state of the chromium(III) ion in this compound. As a paramagnetic species, it exhibits a characteristic EPR spectrum. The spectrum, typically recorded in a frozen solution (e.g., toluene (B28343) or dichloromethane) at low temperatures, provides information about the g-values and zero-field splitting parameters, which are sensitive to the coordination environment and symmetry of the metal center. nih.govresearchgate.net

For a Cr(III) ion in an axial environment, the EPR spectrum is expected to show signals corresponding to the transitions between the spin sublevels. The g-values are typically close to the free-electron value of ~2.0, but can show some anisotropy (g⊥ and g∥) depending on the electronic structure. nih.govresearchgate.net The presence of a well-defined EPR signal confirms the +3 oxidation state of chromium and provides insights into the electronic ground state of the complex.

Table 3: Representative EPR Parameters for a Chromium(III) Porphyrin Complex

| Parameter | Value |

|---|---|

| g⊥ | ~1.98 |

| g∥ | ~1.97 |

Values are typical for Cr(III) porphyrins and can vary with the specific environment. researchgate.net

Fluorescence Spectrometry and Photophysical Properties

In contrast to many diamagnetic metalloporphyrins which exhibit strong fluorescence, this compound is generally considered to be non-fluorescent or to have extremely weak emission. capes.gov.br This is a common characteristic of paramagnetic transition metal porphyrins.

The presence of the paramagnetic Cr(III) center with its unpaired electrons provides efficient non-radiative decay pathways for the excited state. The excited (π,π*) state of the porphyrin can rapidly decay through intersystem crossing to lower-lying d-d excited states of the chromium ion or through other quenching mechanisms facilitated by the paramagnetic center. This efficient quenching of the excited singlet state prevents significant fluorescence from occurring. One study reported extremely weak triplet-state fluorescence from a tripquartet state at room temperature. capes.gov.br

The lack of significant fluorescence is a key photophysical property of this compound and distinguishes it from its diamagnetic counterparts.

Time-Resolved Spectroscopic Studies of Excited State Dynamics

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to investigate the ultrafast dynamics of the excited states of this compound. These studies provide insights into the lifetimes of the excited states and the pathways of their decay.

Upon photoexcitation into the Soret or Q-bands, the initial excited singlet state of the porphyrin is formed. In paramagnetic chromium(III) porphyrins, this state is typically very short-lived. nih.gov The excited state energy is rapidly transferred to the chromium center, leading to the population of metal-centered (d-d) excited states. These processes occur on the femtosecond to picosecond timescale.

One study on a related chromium(III) porphyrin observed a lifetime of 295 ps for the tripquartet state. capes.gov.br The deactivation of this state was found to involve the population of a lower-energy tripsextet state. capes.gov.br These studies are crucial for understanding the photochemical and photophysical behavior of these complexes and are essential for designing them for applications in areas such as photocatalysis, where the lifetime and reactivity of excited states are critical.

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the electron transfer properties of [Cr(TPP)Cl], revealing the accessibility of different oxidation states of the central chromium ion and the porphyrin macrocycle.

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of [Cr(TPP)Cl]. Studies have investigated its electrochemical properties in non-aqueous solvents like dichloromethane and N,N-dimethylformamide. The redox chemistry of [Cr(TPP)Cl] is compared with its methoxy (B1213986) analogue, [Cr(TPP)(OMe)], to understand the influence of the axial ligand on the electron transfer processes.

The first reduction of [Cr(TPP)Cl] is proposed to occur at the metal center, specifically the Cr(III)/Cr(II) redox couple. This is in contrast to [Cr(TPP)(OMe)], where the first reduction is suggested to be ligand-based. This difference in behavior is attributed to the nature of the axial ligand. The chloride ion in [Cr(TPP)Cl] allows the metal-centered reduction to be more favorable. In contrast, the stronger covalent character of the Cr–OMe bond in the methoxy analogue shifts the reduction potential of the metal to a more negative value, making the ligand-centered reduction preferable.

The redox potentials are influenced by the solvent and the supporting electrolyte used. For instance, in N,N-dimethylformamide with tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte, the redox processes can be clearly observed. Low-temperature cyclic voltammetry, conducted at approximately -90°C in dichloromethane, has been employed to observe the chemically reversible reduction of related chromium porphyrin complexes, which helps in characterizing transient reduced species that might be unstable at room temperature. rsc.org

The table below summarizes the key redox potential data for [Cr(TPP)Cl] and a related compound for comparison.

| Compound | Redox Process | Potential (V vs. SCE) | Solvent | Reference |

| [Cr(TPP)Cl] | First Reduction (Cr(III)/Cr(II)) | -0.99 | DMF | |

| [Cr(TPP)Cl] | Second Reduction | -1.41 | DMF | |

| [Cr(TPP)Cl] | First Oxidation | +1.08 | DMF | |

| [Cr(TPP)(OMe)] | First Reduction (Ligand-based) | -1.27 | DMF |

Note: The values are indicative and can vary based on experimental conditions.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques (such as UV-Vis, EPR, or FTIR) to characterize the species generated at different electrode potentials. iupac.org This method provides direct electronic and structural information about the redox products of [Cr(TPP)Cl].

While specific detailed spectroelectrochemical studies on [Cr(TPP)Cl] are not extensively reported in the provided search results, the general principles can be applied. Upon controlled potential electrolysis at the first reduction potential, changes in the UV-Vis spectrum would be expected. The formation of the [Cr(II)(TPP)] species would likely lead to shifts in the Soret and Q-bands of the porphyrin macrocycle. worldscientific.com The Soret band, in particular, is sensitive to the oxidation state and coordination environment of the central metal.

Similarly, Electron Paramagnetic Resonance (EPR) spectroelectrochemistry would be a powerful tool. The starting [Cr(III)(TPP)Cl] is a d³ system and is EPR active. Upon reduction to [Cr(II)(TPP)], a d⁴ system, the EPR signal would change significantly or disappear, depending on the spin state (high-spin or intermediate-spin). This transformation would provide definitive evidence for a metal-centered reduction. Further reduction to the porphyrin π-anion radical, [Cr(II)(TPP•)]⁻, would result in the appearance of a new EPR signal characteristic of an organic radical coupled to the chromium(II) center. iupac.org

X-ray Diffraction and Intermolecular Interactions

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A definitive single-crystal X-ray diffraction structure for this compound has not been prominently reported in the searched literature. However, the molecular geometry can be inferred from the crystal structure of a closely related compound, (aqua)(chloro)(pyridine)(5,10,15,20-tetraphenylporphyrinato)chromium(III), where a water molecule and a pyridine (B92270) molecule are also coordinated to the chromium center.

In this related structure, the chromium ion is six-coordinate, residing in a distorted octahedral environment. The four nitrogen atoms of the porphyrin ring form the equatorial plane. The chloride ion and the oxygen atom of the water molecule occupy the axial positions. The chromium atom is typically displaced from the mean plane of the porphyrin core towards the axial chloride ligand. The phenyl groups of the tetraphenylporphyrin (B126558) ligand are generally tilted with respect to the porphyrin plane.

Based on this and other metalloporphyrin structures, the anticipated molecular geometry of [Cr(TPP)Cl] is a five-coordinate square pyramidal geometry. The chromium(III) ion would be situated out of the plane of the four porphyrin nitrogen atoms, displaced towards the apical chloride ligand. The Cr-N bond lengths and the Cr-Cl bond length would be key parameters defining this geometry.

The way [Cr(TPP)Cl] molecules pack in the solid state is governed by a network of weak intermolecular interactions. While a specific crystal packing analysis for [Cr(TPP)Cl] is unavailable without its crystal structure, insights can be drawn from studies on analogous metalloporphyrins, such as chloro(meso-tetraphenylporphinato)iron(III), [Fe(TPP)Cl]. nih.gov

The crystal packing in these systems is often dominated by van der Waals forces and π-π stacking interactions between the porphyrin macrocycles and the phenyl rings of adjacent molecules. The phenyl groups play a crucial role in directing the supramolecular assembly.

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal. By mapping properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a 2D "fingerprint plot" is generated. This plot provides a quantitative summary of the types and relative significance of different intermolecular contacts, such as H···H, C···H, and N···H interactions. This technique allows for a detailed understanding of how molecules interact with their neighbors in the crystalline environment.

Other Advanced Analytical Techniques

Beyond electrochemistry and X-ray diffraction, other spectroscopic methods provide valuable electronic and structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a d³ metal complex, [Cr(III)(TPP)Cl] is paramagnetic and therefore EPR active. The EPR spectrum is characterized by its g-values and hyperfine coupling constants, which are sensitive to the coordination environment and electronic structure of the chromium ion. EPR spectroscopy can be used to confirm the oxidation state of chromium and to probe the symmetry of the ligand field around the metal center.

Magnetic Circular Dichroism (MCD) Spectroscopy: MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful technique for probing the electronic transitions in porphyrins. researchgate.netrsc.org The MCD spectrum can provide information about the ground and excited electronic states, and can help in the assignment of the complex UV-Vis absorption bands (Soret and Q-bands). For paramagnetic species like [Cr(III)(TPP)Cl], temperature-dependent MCD (C-term) signals can provide detailed information about the spin state and the electronic structure of the metal d-orbitals. rsc.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the identity of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable soft ionization method for analyzing metalloporphyrins, as it typically generates intact molecular ions with minimal fragmentation.

In a typical ESI-MS analysis of this compound (Cr(TPP)Cl), the most prominent peak observed would correspond to the molecular ion [Cr(TPP)Cl]⁺. Given the molecular formula C₄₄H₂₈ClCrN₄, the theoretical monoisotopic mass of the neutral molecule is approximately 700.12 g/mol . The ESI mass spectrum would therefore be expected to show a cluster of peaks centered around this m/z value, corresponding to the isotopic distribution of chromium, carbon, and chlorine.

Fragmentation patterns in mass spectrometry provide valuable structural information. While soft ionization techniques like ESI aim to minimize fragmentation, some breakdown of the molecular ion can occur. uni-saarland.de For Cr(TPP)Cl, potential fragmentation pathways could involve the loss of the axial chloride ligand, resulting in the [Cr(TPP)]⁺ fragment. Further fragmentation might involve the breakdown of the porphyrin macrocycle itself, although this would require higher energy. libretexts.org The observation of the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion cluster would provide definitive evidence for the presence of the chloro ligand. ulethbridge.ca

Table 1: Expected Major Ions in the ESI Mass Spectrum of this compound

| Ion | Formula | Approximate m/z | Description |

| [Cr(TPP)Cl]⁺ | [C₄₄H₂₈ClCrN₄]⁺ | 700.12 | Molecular Ion |

| [Cr(TPP)]⁺ | [C₄₄H₂₈CrN₄]⁺ | 665.15 | Fragment from loss of Cl |

Note: The m/z values are approximate and based on the most abundant isotopes. The actual spectrum would show an isotopic cluster.

Elemental Compositional Analysis (e.g., X-ray Fluorescence)

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the analysis of metalloporphyrins as it can readily detect the central metal ion. researchgate.net In the case of this compound, XRF analysis would be employed to confirm the presence of chromium and chlorine.

An XRF spectrum of a pure sample of Cr(TPP)Cl would exhibit characteristic fluorescence peaks for chromium (Cr) and chlorine (Cl). The energy of these peaks is unique to each element, allowing for their unambiguous identification. For chromium, the primary characteristic X-ray emission lines are the Kα line at approximately 5.4 keV and the Kβ line at about 5.9 keV. xrfresearch.com For chlorine, the Kα line appears at approximately 2.6 keV. The intensity of these peaks is proportional to the concentration of the respective elements in the sample, enabling quantitative analysis when calibrated with appropriate standards. mdpi.commdpi.com

Table 2: Expected X-ray Fluorescence Peaks for this compound

| Element | X-ray Line | Approximate Energy (keV) |

| Chromium (Cr) | Kα | 5.4 |

| Chromium (Cr) | Kβ | 5.9 |

| Chlorine (Cl) | Kα | 2.6 |

This technique provides a rapid and reliable method for verifying the elemental integrity of the synthesized complex, complementing the molecular information obtained from mass spectrometry. epa.gov

Morphological and Bulk Structure Characterization (e.g., Scanning Electron Microscopy, X-ray Diffraction of materials)

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of solid materials. For this compound, which is typically a microcrystalline solid, SEM analysis can provide valuable insights into its particle size, shape, and surface features. While no specific SEM images for Cr(TPP)Cl are readily available in the literature, studies on related tetraphenylporphyrin films reveal that their morphology can vary significantly depending on the preparation method, ranging from amorphous films to well-defined crystalline structures.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary technique for elucidating the crystalline structure of materials. An XRD pattern of a powdered sample of this compound would provide a fingerprint of its crystal lattice. The positions and intensities of the diffraction peaks are determined by the arrangement of atoms within the crystal.

While a specific, published XRD pattern for Cr(TPP)Cl is not available, the crystal structure of the analogous iron complex, Iron(tetraphenylporphyrinato) chloride (Fe(TPP)Cl), has been determined. wikipedia.org Fe(TPP)Cl exhibits a five-coordinate square pyramidal geometry, with the iron atom slightly displaced from the plane of the four nitrogen atoms of the porphyrin ring and the chloride ion occupying the axial position. researchgate.net Given the similar ionic radii and coordination preferences of Cr(III) and Fe(III), it is highly probable that this compound adopts a similar crystal structure. An experimental XRD pattern would be expected to show a series of sharp peaks indicative of a well-ordered crystalline material. Analysis of the peak positions could be used to determine the unit cell parameters and space group of the crystal. researchgate.netresearchgate.net

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This analysis provides crucial information about the thermal stability and decomposition behavior of a compound.

A TGA curve for this compound would be expected to show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. The initial decomposition step would likely involve the loss of the axial chloride ligand. At higher temperatures, the porphyrin macrocycle itself would undergo degradation. nih.gov The final residual mass at the end of the experiment in a non-oxidizing atmosphere would correspond to the formation of a stable chromium-containing species, likely a chromium carbide or oxide if trace oxygen is present.

Table 3: Postulated Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Proposed Event | Expected Mass Loss (%) |

| > 300 | Loss of axial chloride ligand | ~5% |

| > 450 | Decomposition of the porphyrin macrocycle | Significant mass loss |

| > 800 | Formation of stable residue | - |

Note: The temperature ranges are estimations based on the general thermal stability of metalloporphyrins and related compounds.

Catalytic Applications

Oxidation Reactions (e.g., Hydrocarbon Oxidation, Epoxidation)

The complex has demonstrated notable efficacy as a catalyst for oxidation reactions. It can catalyze the dehydrogenative synthesis of imines from a mixture of alcohols and amines, a process that involves the selective oxidation of the alcohol. rsc.org

A significant application is in the epoxidation of alkenes. [Cr(TPP)Cl] has been successfully used as a catalyst for the exo-selective epoxidation of norbornene. rsc.org In such reactions, a terminal oxidant (e.g., iodosylbenzene or a peroxide) is used to generate a high-valent chromium-oxo species, which then transfers its oxygen atom to the double bond of the alkene substrate.

| Reaction Type | Substrate Example | Product Type | Catalyst |

| Epoxidation | Norbornene | Epoxide | [Cr(TPP)Cl] |

| Dehydrogenation | Alcohols and Amines | Imine | [Cr(TPP)Cl] |

Polymerization Reactions

[Cr(TPP)Cl] also functions as an effective initiator or catalyst for certain types of polymerization reactions. It has been utilized to catalyze the polymerization of styrene (B11656) oxide under various conditions. rsc.org This reaction proceeds via a ring-opening mechanism of the epoxide monomer.

Furthermore, the complex has been applied in the synthesis of polylactide, a biodegradable and biocompatible polymer. rsc.org In this context, it acts as an initiator for the ring-opening polymerization of lactide, the cyclic dimer of lactic acid. The ability to catalyze such polymerizations highlights the compound's utility in materials science for creating polymers with specific, desirable properties. Chromium-based catalysts, in general, are well-known for their role in ethylene (B1197577) polymerization, and the activity of [Cr(TPP)Cl] is part of this broader class of catalytically active chromium complexes.

Reactivity and Mechanistic Investigations in Catalysis

Oxidation Catalysis

[Cr(TPP)Cl] is a versatile catalyst for the oxidation of a variety of organic substrates. Its catalytic cycle is initiated by the interaction with an oxygen donor, leading to the formation of highly reactive high-valent chromium-oxo species. These intermediates are the primary agents responsible for the transfer of an oxygen atom to the substrate, resulting in its oxidation.

Oxygen Atom Transfer (OAT) Mechanisms

The central theme in the catalytic oxidations mediated by [Cr(TPP)Cl] is the oxygen atom transfer (OAT) mechanism. This process involves the transfer of an oxygen atom from a high-valent chromium-oxo intermediate to a substrate. The specifics of this transfer, including the nature of the active oxidant and the reaction kinetics, have been a subject of detailed investigation.

The reaction of [Cr(TPP)Cl] with a suitable oxygen atom donor, such as iodosylbenzene (PhIO), leads to the formation of a high-valent oxochromium(V) species, specifically oxo(meso-tetraphenylporphinato)chromium(V), denoted as [Cr^V(O)(TPP)]. This species is a potent oxidizing agent and is considered the primary active intermediate in many catalytic oxidations. The formation of this oxochromium(V) complex has been confirmed through various spectroscopic techniques.

In some instances, a chromium(IV)-oxo species, [Cr^IV(O)(TPP)], can also be formed. However, studies have shown that the chromium(V)-oxo porphyrins are significantly more reactive than their chromium(IV)-oxo counterparts. For instance, in the oxidation of thioanisoles, chromium(V)-oxo porphyrins exhibit reactivity that is several orders of magnitude higher than that of chromium(IV)-oxo species. This difference in reactivity underscores the importance of the chromium(V)-oxo intermediate as the key oxidant in these catalytic systems.

The electrophilic nature of the high-valent metal-oxo complex is a key determinant of its reactivity. The electron-withdrawing or -donating nature of the substituents on the porphyrin ring can influence the reactivity of the metal center.

One of the most well-studied applications of [Cr(TPP)Cl] as a catalyst is in the epoxidation of olefins. The catalyst facilitates the transfer of an oxygen atom from an oxidant to the double bond of an alkene, forming the corresponding epoxide. This reaction is of significant interest due to the importance of epoxides as versatile intermediates in organic synthesis.

Research has demonstrated the successful epoxidation of various olefins using the [Cr(TPP)Cl]/iodosylbenzene system. For example, the epoxidation of norbornene has been shown to proceed with high selectivity, exclusively yielding the exo-epoxide. Similarly, cis-stilbene (B147466) is efficiently converted to cis-stilbene oxide. The high stereospecificity observed in these reactions suggests a concerted or near-concerted mechanism for the oxygen atom transfer.

An electrochemical approach has also been developed where an electrochemically reduced form of [Cr(TPP)Cl] reacts with dissolved molecular oxygen to epoxidize alkenes. This method has shown to produce epoxides in better yields compared to analogous systems using manganese porphyrins.

Table 1: Epoxidation of Olefins Catalyzed by Chloro(meso-tetraphenylporphinato)chromium

| Olefin | Oxidant | Product | Yield (%) |

| Norbornene | Iodosylbenzene | exo-Norbornene oxide | High |

| cis-Stilbene | Iodosylbenzene | cis-Stilbene oxide | High |

| Various Alkenes | Molecular Oxygen (electrochemical) | Corresponding Epoxides | Good |

Note: "High" and "Good" yields are reported in the literature, but specific numerical values were not consistently provided across all studies.

The catalytic activity of [Cr(TPP)Cl] extends beyond olefin epoxidation to the oxidation of other organic functional groups. For instance, it can catalyze the oxidation of alcohols. In the presence of iodosylbenzene, the [Cr(TPP)Cl] system can oxidize alcohols to the corresponding ketones. The mechanism is believed to involve the high-valent oxochromium(V) species.

Furthermore, the catalyst has been employed in the oxidation of phosphorus-containing compounds. Triphenylphosphine (B44618) is readily oxidized to triphenylphosphine oxide by the oxochromium(V) porphyrin complex. The rate of this reaction is influenced by steric factors related to the porphyrin ligand.

The application of chromium porphyrin complexes in the oxidation of polyene polymers has also been explored, particularly in comparative studies with iron and manganese porphyrins. These studies, often utilizing techniques like 1H NMR and UV-Visible spectroscopy, investigate the epoxidation of the double bonds within the polymer backbone. While specific data for [Cr(TPP)Cl] in this context is limited in readily available literature, the established reactivity of chromium porphyrins in olefin epoxidation suggests its potential for modifying polyene structures. One study mentioned the use of chromium(III) porphyrins in comparative studies of polyene polymer epoxidations. worldscientific.com

In a different application, [Cr(TPP)Cl] has been shown to be an efficient catalyst for the degradation of organic dyes. For example, it can completely decolorize a solution of calmagite (B1663819) dye in the presence of hydrogen peroxide under mild conditions.

Table 2: Oxidation of Various Organic Substrates Catalyzed by this compound

| Substrate | Oxidant | Product(s) | Yield/Outcome |

| Alcohols | Iodosylbenzene | Ketones | - |

| Triphenylphosphine | Iodosylbenzene | Triphenylphosphine oxide | - |

| Calmagite Dye | Hydrogen Peroxide | Decolorized solution | 100% degradation |

Note: Specific yield data for alcohol and triphenylphosphine oxidation were not detailed in the reviewed sources.

Mimicry of Cytochrome P450 Systems

A significant driving force behind the research into [Cr(TPP)Cl] is its ability to function as a biomimetic model for cytochrome P450 enzymes. acs.org These enzymes are responsible for a wide range of oxidative metabolic processes in living organisms. The catalytic cycle of cytochrome P450 involves a heme (iron porphyrin) active site that, upon activation by an oxygen donor, forms a high-valent iron-oxo species capable of oxygenating various substrates.

[Cr(TPP)Cl] mimics this functionality by replacing the iron center with chromium while maintaining the porphyrin macrocycle. acs.org The formation of the high-valent oxochromium(V) species from [Cr(TPP)Cl] and an oxygen donor is analogous to the formation of the reactive ferryl-oxo intermediate in cytochrome P450. acs.org The ability of the [Cr(TPP)Cl] system to catalyze reactions such as olefin epoxidation and hydroxylation further solidifies its role as a functional model of cytochrome P450. acs.orgacs.org

The use of [Cr(TPP)Cl] in an electrochemical setup with molecular oxygen as the oxidant provides a compelling model for the complete catalytic cycle of cytochrome P450, where dioxygen is the natural oxygen source.

Role of Oxidants (e.g., Iodosylbenzene, Hydrogen Peroxide, Molecular Oxygen)

The choice of oxidant plays a crucial role in the catalytic performance of the [Cr(TPP)Cl] system, influencing both the reaction rate and the product distribution.

Iodosylbenzene (PhIO) is one of the most commonly used and effective single-oxygen atom donors in these catalytic systems. acs.org It readily reacts with [Cr(TPP)Cl] to generate the highly reactive oxochromium(V) intermediate, which is a competent oxidant for a variety of substrates. acs.org Many of the fundamental studies on the reactivity and mechanism of [Cr(TPP)Cl] have been conducted using iodosylbenzene. acs.orgresearchgate.net

Molecular Oxygen (O₂) is the ideal oxidant from an environmental and economic perspective. The direct activation of molecular oxygen by [Cr(TPP)Cl] is challenging due to spin-state barriers. However, as demonstrated in electrochemical studies, the reduced form of the chromium porphyrin can react with dissolved oxygen to perform oxidations, such as olefin epoxidation. acs.org This approach successfully utilizes molecular oxygen as the terminal oxidant, bringing the model system closer to the biological reality of cytochrome P450. acs.org

Redox Chemistry and Electron Transfer Processes

The foundation of [Cr(TPP)Cl]'s catalytic activity lies in its ability to undergo facile electron transfer reactions. The chromium center can exist in multiple oxidation states (e.g., Cr(II), Cr(III), Cr(IV), Cr(V)), and the potential at which these redox transitions occur is critical to its function. The electrochemical behavior of chromium protoporphyrins has been investigated across a wide pH range, revealing that transitions between different oxidation states are often coupled with proton or hydroxide (B78521) transfer. youtube.com While the specific potentials differ from other metalloporphyrins, the general mechanisms of electron and group transfer show comparable patterns. youtube.com

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals is a critical area of sustainable energy research. northwestern.edu Homogeneous catalysts, particularly metalloporphyrins, are highly valued in this field for their potential to operate with high selectivity under mild conditions. northwestern.edu While extensive research has focused on iron and cobalt porphyrins, the principles underlying their catalytic activity provide a framework for understanding the potential of chromium analogues like [Cr(TPP)Cl]. northwestern.edursc.org

The general mechanism for CO₂ reduction by metalloporphyrins is a multi-step proton-coupled electron transfer (PCET) process. northwestern.edu It typically begins with the electrochemical reduction of the metal center, for instance, from M(III) to M(II) and then to a more electron-rich M(I) or M(0) state. This highly reduced species can then act as a nucleophile, binding the electrophilic carbon of a CO₂ molecule. Subsequent electron and proton transfer steps lead to the cleavage of a C-O bond and the release of products, most commonly carbon monoxide (CO) and water, regenerating the catalyst for the next cycle.

The efficiency and product selectivity of this process are highly dependent on the electronic environment of the metal center. rsc.org For example, in studies of iron porphyrins, modifying the meso-substituents on the porphyrin ring was shown to significantly impact catalytic activity. rsc.org Electron-withdrawing groups can make the metal center more difficult to reduce but can also influence the binding and activation of CO₂. rsc.org Similarly, the introduction of amino groups at the meso-position of cobalt and iron porphyrins has been explored to enhance catalytic activity through a dual active site approach. northwestern.edu Although detailed studies on [Cr(TPP)Cl] for CO₂ reduction are less common, its known redox chemistry suggests it is a viable candidate for such electrocatalytic applications. acs.org

Intermetal atom transfer reactions are fundamental processes in chemistry where an atom is exchanged between two different metal centers. [Cr(TPP)Cl] has been identified as a key participant in nitrogen atom transfer reactions, a process of interest due to its relevance to biological nitrogen fixation. nih.gov

A notable study investigated the reaction between a nitrido(corrolato)chromium(V) complex and a chloro(porphyrinato)chromium(III) complex in a benzene (B151609) solution. nih.gov This reaction resulted in the complete and irreversible transfer of a nitrogen atom from the corrole (B1231805) ligand framework to the porphyrin framework, yielding a nitrido(porphyrinato)chromium(V) species. nih.gov The kinetics of this reaction were monitored using spectrophotometry, revealing a second-order process. nih.gov It is proposed that the reaction proceeds through the formation of a transient bimetallic µ-nitrido intermediate, where the nitrogen atom bridges the two chromium centers. nih.gov

| Reactant 1 | Reactant 2 | Product | Solvent | Second-Order Rate Constant (k) | Proposed Intermediate |

|---|---|---|---|---|---|

| Nitrido(corrolato)chromium(V) | Chloro(porphyrinato)chromium(III) | Nitrido(porphyrinato)chromium(V) | Benzene | 4.29 ± 0.10 M⁻¹s⁻¹ | Bimetallic µ-nitrido species |

This research demonstrates the ability of the chromium(III) center in the porphyrin complex to accept a nitrogen atom from a high-valent chromium(V) donor, highlighting a key aspect of its electron transfer and reactivity profile. nih.gov

Organic Transformations

Beyond redox-centric catalysis, [Cr(TPP)Cl] is also employed in various organic transformations, where it facilitates the formation of new chemical bonds.

Based on the available research, there is no specific information linking this compound to the catalysis of Claisen rearrangement reactions.

The direct conversion of ubiquitous but inert carbon-hydrogen (C-H) bonds into more valuable functional groups is a primary goal of modern synthetic chemistry. nih.gov Chromium-based catalysts have emerged as promising tools in this field. researchgate.net Research has shown that [Cr(TPP)Cl] can effectively catalyze C-H functionalization reactions, such as the dehydrogenative synthesis of imines from alcohols and amines. frontierspecialtychemicals.com This transformation involves the activation of C-H bonds in the alcohol and N-H bonds in the amine, leading to the formation of a carbon-nitrogen double bond (imine) and the release of hydrogen gas.

| Reaction Type | Substrates | Product | Catalyst |

|---|---|---|---|

| Dehydrogenative Synthesis of Imines | Alcohols, Amines | Imines | This compound(III) |

The broader field of chromium-catalyzed C-H functionalization often involves the generation of organochromium intermediates following the cleavage of a C-H bond. researchgate.net These reactions showcase the utility of chromium complexes in facilitating challenging bond formations.

Photocatalytic Processes

Based on the available research, there is no specific information detailing the use of this compound in photocatalytic processes.

Photodissociation of Axial Ligands and Intermediate Generation

Nanosecond laser photolysis studies on chromium(III) porphyrin complexes, such as this compound, reveal that photoexcitation leads to the dissociation of the axial ligand. nih.gov This process generates a five-coordinate complex, [Cr(porphyrin)(Cl)], as a transient intermediate alongside the triplet excited state of the parent complex. nih.gov The yields of both the triplet state and the photodissociation product are highly dependent on the specific nature of the porphyrin and the axial ligand. nih.gov

For instance, in related chromium(III) porphyrin systems like [Cr(OEP)(Cl)(L)] and [Cr(TMP)(Cl)(L)] (where OEP is octaethylporphyrin and TMP is tetramesitylporphyrin), the laser photolysis in toluene (B28343) generates the five-coordinate [Cr(porphyrin)(Cl)] intermediate. nih.gov This species is highly reactive and readily coordinates with solvent or other available ligand molecules. nih.gov In the presence of water, it forms [Cr(porphyrin)(Cl)(H₂O)], which can then undergo a substitution reaction to regenerate the initial complex if the original axial ligand is present in the solution. nih.gov

Further research has shown that irradiation of [Cr(TPP)Cl] can lead to photooxidation. For example, in the presence of an oxygen atom source like p-cyano-N,N-dimethylaniline N-oxide, irradiation drives the formation of a high-valent chromium(V)-oxo species, CrV(TPP)(O)(Cl). Similarly, using coordinated perchlorate (B79767) as the oxygen source, irradiation of Cr(TPP)(ClO₄) can yield CrIV(TPP)(O). The nature of the solvent plays a critical role in these transformations. In solvents that are difficult to oxidize, such as toluene, the formation of the chromium(IV)-oxo intermediate is observed before it is quantitatively converted to [Cr(TPP)Cl]. In more easily oxidized solvents like cyclohexene, the photoreaction proceeds directly to [Cr(TPP)Cl] with little observation of the intermediate oxo species.

Photoinduced Electron and Energy Transfer Mechanisms

Photoexcited chromium complexes are capable of participating in both electron and energy transfer processes, which are fundamental to many photocatalytic applications. While detailed studies specifically on [Cr(TPP)Cl] are limited, the behavior of related chromium(III) and porphyrin systems provides significant insight into the likely mechanisms.

Photoinduced Electron Transfer (PET): Upon absorption of light, a photosensitizer can be excited to a state where it can either donate or accept an electron. In systems composed of porphyrins linked to electron acceptors, photoexcitation of the porphyrin is often followed by electron transfer to the acceptor, creating a charge-separated state. researchgate.net For instance, in molecular triads where a tetraarylporphyrin acts as the primary electron donor, light excitation initiates the electron transfer process. researchgate.net The efficiency and pathway of this charge separation depend on the specific donor and acceptor moieties involved. researchgate.net In porphyrin-sensitized TiO₂ systems, the rate of electron transfer from the excited porphyrin to the semiconductor's conduction band is influenced by factors such as the wavelength and intensity of light. rsc.org

Photoinduced Energy Transfer: Excited states can also decay through energy transfer to another molecule. A common example is the Dexter energy transfer pathway, where an excited triplet state of a photosensitizer transfers its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). nih.gov Chromium(III) complexes with long-lived excited states are particularly effective in this process. nih.gov Theoretical models have also been developed to describe energy transfer between metal centers in bimetallic complexes, such as from Eu(III) to Cr(III). mdpi.com These models indicate that for lanthanide-transition metal systems, multipolar mechanisms can be dominant in the energy transfer process, which can be assisted by phonons (vibrational modes of the complex). mdpi.com

Kinetic and Thermodynamic Studies of Catalytic Cycles

Kinetic analysis of the reactions following the photodissociation of axial ligands from chromium(III) porphyrins provides valuable data. For example, the substitution of the water ligand in [Cr(porphyrin)(Cl)(H₂O)] by another ligand, L, to regenerate [Cr(porphyrin)(Cl)(L)] proceeds through a dissociative mechanism. nih.gov The first step is the rate-determining dissociation of the water molecule to form the five-coordinate intermediate, [Cr(porphyrin)(Cl)], which then rapidly reacts with L. nih.gov

The rate constants for these ligand substitution reactions can exhibit a complex, bell-shaped dependence on the concentration of the incoming ligand. nih.gov This behavior has been attributed to the formation of dead-end complexes through hydrogen bonding between the axial water ligand of [Cr(porphyrin)(Cl)(H₂O)] and both the incoming ligand (L) and residual water molecules in the solvent. nih.gov

Below is a table summarizing kinetic parameters for the substitution of the axial water ligand in related chromium porphyrin complexes by pyridine (B92270) (Py) in toluene, which illustrates the influence of the porphyrin structure on the reaction rates.

| Complex | k₁ (s⁻¹) | K_L (M⁻¹) | K_W (M⁻¹) |

| [Cr(OEP)(Cl)(H₂O)] | 1.8 x 10⁵ | 2.1 x 10³ | 1.1 x 10³ |

| [Cr(TMP)(Cl)(H₂O)] | 2.5 x 10⁴ | 1.7 x 10³ | 1.5 x 10³ |

| Data derived from laser photolysis studies of chromium(III) porphyrin complexes in toluene. nih.gov | |||

| k₁ is the rate constant for the dissociation of H₂O from the complex. K_L and K_W are the equilibrium constants for the formation of the dead-end complexes with pyridine and water, respectively. |

Advanced Applications in Chemical Synthesis and Environmental Science

Application in Fine Chemical Synthesis

The unique electronic and structural properties of Chloro(meso-tetraphenylporphinato)chromium make it a valuable catalyst in fine chemical synthesis, particularly in the formation of intricate molecular architectures.

Development of Heterobimetallic Catalytic Systems

This compound has been successfully employed as a component in heterobimetallic catalytic systems, where the cooperative action of two different metal centers leads to enhanced reactivity and selectivity. A notable example is its combination with dicobalt octacarbonyl to create a highly active catalyst for the carbonylation of epoxides to produce β-lactones. researchgate.net This system avoids the necessity of handling air-sensitive intermediates that are often required for the preparation of traditional catalysts for this transformation. researchgate.net The chromium porphyrin, in this context, plays a crucial role in facilitating the catalytic cycle, demonstrating the potential of designing sophisticated catalytic systems based on this compound.

Integration into Sequential and Tandem Reaction Schemes

While the integration of this compound into sequential and tandem reaction schemes is a promising area of research, specific, well-documented examples in the scientific literature remain limited. The concept involves designing a one-pot process where the chromium porphyrin catalyzes a specific transformation, and the resulting intermediate is then immediately converted in a subsequent step by another catalyst or reagent present in the same reaction vessel. Such reaction cascades enhance synthetic efficiency by reducing the need for intermediate purification steps, saving time and resources. The development of these methodologies featuring this compound is an active field of academic and industrial research.

Environmental Catalysis

The catalytic prowess of this compound extends to environmental applications, where it shows promise in the degradation of persistent organic pollutants.

Catalytic Degradation of Organic Dyes and Pollutants

This compound has demonstrated high efficiency in the catalytic degradation of organic dyes, which are a significant class of water pollutants from textile and other industries. Research has shown that this complex can effectively and rapidly decolorize solutions of the dye calmagite (B1663819). In one study, a 100% degradation of a 40 mg/L calmagite solution was achieved in just 10 minutes at 20°C. This process utilized a small amount of the catalyst (3 mg) in the presence of hydrogen peroxide (4 mL/L) at a pH of 6. The rapid and complete degradation highlights the potential of this chromium complex for treating industrial wastewater containing organic dyes.

| Parameter | Value |

| Pollutant | Calmagite |

| Initial Concentration | 40 mg/L |

| Catalyst | This compound |

| Catalyst Dose | 3 mg |

| Oxidant | Hydrogen Peroxide |

| Oxidant Dose | 4 mL/L |

| pH | 6 |

| Temperature | 20°C |

| Time | 10 minutes |

| Degradation Efficiency | 100% |

Photocatalytic Remediation Strategies

The photocatalytic properties of porphyrin-based compounds suggest the potential of this compound in the remediation of a broader range of environmental pollutants under light irradiation. While general studies have shown that metalloporphyrins can be effective in the photodegradation of organic pollutants, specific research detailing the use of this compound for the photocatalytic degradation of pollutants such as phenols or the reduction of hexavalent chromium (Cr(VI)) is still an emerging area. The principle of such a strategy would involve the generation of reactive oxygen species by the photo-excited chromium porphyrin, which would then oxidize and break down persistent organic pollutants into less harmful substances. Further research is required to fully elucidate the mechanisms and efficiency of this compound in dedicated photocatalytic remediation strategies.

Chemical Sensing and Detection

Beyond its catalytic applications, this compound has been utilized as a key component in the development of chemical sensors. Its ability to selectively interact with specific analytes makes it a valuable ionophore in ion-selective electrodes.

A significant application in this area is its use in the construction of a salicylate-selective membrane electrode. researchgate.net In this sensor, the chromium porphyrin is incorporated into a polymeric membrane. The selective binding of salicylate (B1505791) ions to the chromium center of the porphyrin results in a measurable electrochemical potential change, which correlates to the concentration of salicylate in the sample. This demonstrates the potential of this compound in the field of analytical chemistry for the detection of important chemical species in various matrices.

| Application | Analyte | Sensor Type |

| Chemical Sensing | Salicylate | Ion-Selective Electrode |

Design of Responsive Chemical Switches (e.g., Amine Detection)

The unique electronic and structural properties of metalloporphyrins, such as this compound, make them excellent candidates for the design of responsive chemical switches. These switches can detect the presence of specific analytes, such as amines, through observable changes in their spectroscopic or electrochemical properties.

Research into chromium(III) porphyrin complexes has demonstrated their potential as highly sensitive, irreversible "ON" switches for amine detection. rsc.org This functionality is triggered by the interaction between the amine and the chromium center of the porphyrin. While not exclusively focused on this compound, this principle establishes a strong foundation for its application in this area. The mechanism often involves the displacement of the axial chloride ligand by the amine, leading to a distinct change in the compound's absorption spectrum. This change acts as a signal, or "switch," indicating the presence of the amine.

The general approach for using metalloporphyrins in amine sensing involves monitoring these spectral changes. The sensitivity and selectivity of the sensor can be tuned by modifying the porphyrin's peripheral substituents or by changing the central metal ion. frontierspecialtychemicals.com In the case of this compound, the chromium(III) center plays a crucial role in the binding of and response to amine analytes. researchgate.net

Table 1: Spectroscopic Changes in Metalloporphyrins upon Analyte Binding

| Metalloporphyrin Type | Analyte | Observed Spectroscopic Change | Reference |

| Chromium(III) Porphyrins | Amines | Shift in absorption bands (ON switch) | rsc.org |

| Zinc Porphyrins | Amines | Changes in fluorescence and UV-Vis spectra | researchgate.net |

| Cadmium/Mercury Porphyrins | Anions | Significant shifts in UV-Vis spectra | frontierspecialtychemicals.com |

This capability is particularly valuable for environmental monitoring, where the rapid and sensitive detection of volatile organic amines is crucial due to their potential health hazards. researchgate.net

Emerging Applications in Materials Science

The versatility of this compound extends into the realm of materials science, where its incorporation into advanced materials like metal-organic frameworks and its potential use in spintronic devices are being actively explored.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of metalloporphyrins, such as this compound, into MOF structures can impart unique catalytic, sensing, and gas storage properties to the resulting material. mdpi.comnih.gov

The general strategy for synthesizing porphyrin-based MOFs involves the reaction of a metalloporphyrin ligand with a metal salt under solvothermal conditions. youtube.comnih.gov For instance, a cobalt-based MOF has been successfully synthesized using a tetraphenylporphyrin (B126558) derivative, demonstrating the feasibility of using such macrorings as building blocks. youtube.com While a direct synthesis of a MOF using this compound as the primary node is a complex endeavor, its integration as a functional component within a pre-existing MOF structure or its use as a template for the growth of coordination polymers is an area of active research.

The resulting porphyrin-containing MOFs or coordination polymers could exhibit enhanced stability and tailored functionalities. youtube.com The defined cavities and high surface area of these frameworks would allow for the controlled interaction of substrates with the catalytically active chromium center of the porphyrin, potentially leading to novel applications in heterogeneous catalysis and selective molecular recognition.

Spintronics, or spin electronics, is a field of nanotechnology that aims to utilize the intrinsic spin of electrons, in addition to their charge, to carry and process information. Materials with half-metallic properties, which behave as a conductor for electrons of one spin orientation and as an insulator or semiconductor for the other, are crucial for the development of spintronic devices. acs.org

Theoretical studies have predicted that one-dimensional arrays of chromium porphyrins could exhibit half-metallic behavior. acs.org In these arrays, the chromium atoms are separated by a significant distance, allowing for their spin states to be readily controlled by an external magnetic field. When the spins on the chromium atoms are aligned in a parallel (ferromagnetic) state, a band gap is predicted for the major spin electrons, while the minor spin electrons can move freely, resulting in a spin-filtering effect. acs.org

This unique property originates from the high spin state of the chromium ion within the porphyrin ring. acs.org Although the direct experimental realization of a spintronic device based on this compound is yet to be achieved, the foundational research on chromium porphyrin arrays provides a compelling roadmap for its future exploration in this cutting-edge area of materials science. The ability to synthesize and manipulate such porphyrin-based materials opens up new possibilities for designing novel spin filters and other spintronic components. acs.org

Future Research Directions and Outlook

Development of Novel Chromium(III) Porphyrin Analogues for Enhanced Performance

The core structure of Cr(TPP)Cl serves as a robust scaffold for synthetic modification, a primary strategy for future research. The goal is to fine-tune the catalyst's electronic and steric properties to boost its activity, selectivity, and stability. Two main approaches are being pursued: modification of the peripheral substituents on the tetraphenylporphyrin (B126558) (TPP) ring and alteration of the axial ligands.